molecular formula C22H22N2O4S B4543399 N-[4-(benzyloxy)phenyl]-2-[methyl(methylsulfonyl)amino]benzamide

N-[4-(benzyloxy)phenyl]-2-[methyl(methylsulfonyl)amino]benzamide

Cat. No. B4543399
M. Wt: 410.5 g/mol
InChI Key: NZVMOEBMECOSEB-UHFFFAOYSA-N
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Description

The compound of interest, "N-[4-(benzyloxy)phenyl]-2-[methyl(methylsulfonyl)amino]benzamide," is a subject of scientific research due to its various potential applications in chemistry and pharmacology. Its synthesis, molecular structure, chemical reactions, and properties are critical areas of study for understanding its characteristics and potential utility in various fields.

Synthesis Analysis

The synthesis of similar compounds involves complex chemical processes, including the use of imidazolylbenzamides or benzene-sulfonamides to produce compounds with specific electrophysiological activities. For example, Morgan et al. (1990) described the synthesis of N-substituted imidazolylbenzamides that exhibited potency in vitro, indicating the importance of the synthesis process in determining the efficacy of such compounds (Morgan et al., 1990).

Molecular Structure Analysis

The molecular structure of compounds similar to the one of interest can be characterized using various analytical techniques. Etsè et al. (2019) provided insights into the molecular structure of a related compound through X-ray crystallography, highlighting the importance of molecular structure determination in understanding the compound's properties and interactions (Etsè et al., 2019).

Chemical Reactions and Properties

Chemical reactions involving compounds like this compound are essential for their potential applications. The synthesis and characterization of such compounds, as discussed by Saeed et al. (2010), provide insights into their reactivity and interactions with other molecules, which are crucial for their application in various fields (Saeed et al., 2010).

Physical Properties Analysis

The physical properties of compounds like this compound, including solubility, melting point, and stability, are critical for their practical applications. The synthesis and process improvement studies, such as those conducted by Ikemoto et al. (2005), offer valuable information on optimizing these properties for industrial and pharmaceutical applications (Ikemoto et al., 2005).

Chemical Properties Analysis

Understanding the chemical properties, including reactivity, potential interactions with biological molecules, and stability under various conditions, is essential for the application of this compound. Studies like those by Ghorab et al. (2017) on the antimicrobial activity and docking study of sulfonamide derivatives provide insights into the chemical properties that could inform potential pharmaceutical applications (Ghorab et al., 2017).

properties

IUPAC Name

2-[methyl(methylsulfonyl)amino]-N-(4-phenylmethoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4S/c1-24(29(2,26)27)21-11-7-6-10-20(21)22(25)23-18-12-14-19(15-13-18)28-16-17-8-4-3-5-9-17/h3-15H,16H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZVMOEBMECOSEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1C(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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